2-Ethylhexyl pivalate

Description

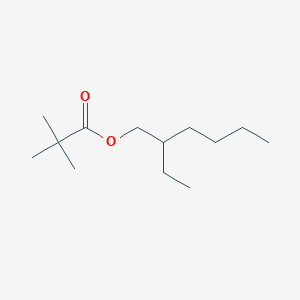

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGIWFWLKMKNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936882 | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16387-18-1 | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16387-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M55ILZ78FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Ethylhexyl 2,2-Dimethylpropanoate: Properties, Synthesis, and Pharmaceutical Applications

Abstract: This document provides a comprehensive technical overview of 2-ethylhexyl 2,2-dimethylpropanoate, an ester with significant utility in various industrial and pharmaceutical applications. The guide covers its precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, presents a robust methodology for its synthesis, and explores its functional roles, particularly as an excipient in drug formulation. The content is structured to deliver actionable insights for researchers, chemists, and formulation scientists, emphasizing the causal relationships between the molecule's structure and its practical applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Chemical Identity and Nomenclature

The compound is an ester formed from the reaction of 2-ethylhexanol and 2,2-dimethylpropanoic acid (commonly known as pivalic acid).

-

IUPAC Name : The correct and preferred IUPAC name for this molecule is 2-ethylhexyl 2,2-dimethylpropanoate [1].

-

Synonyms : It is also widely known by other names, including 2-ethylhexyl pivalate, pivalic acid 2-ethylhexyl ester, and propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester[1][2].

-

CAS Number : The Chemical Abstracts Service registry number for this compound is 16387-18-1 [1].

-

Molecular Weight : 214.34 g/mol [1].

The chemical structure is characterized by a branched 2-ethylhexyl alcohol moiety and a sterically hindered tert-butyl group from the pivalic acid moiety. This unique structure is directly responsible for its distinctive physical and chemical properties.

Chemical Structure of 2-Ethylhexyl 2,2-Dimethylpropanoate

Physicochemical Properties

The utility of 2-ethylhexyl 2,2-dimethylpropanoate in pharmaceutical formulations is dictated by its physical properties, which impart desirable characteristics such as texture, spreadability, and solvency. The branched alkyl chain and the bulky t-butyl group create a molecule that is liquid at room temperature, chemically stable, and highly lipophilic.

A summary of its key physicochemical data is presented below:

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 229.6 °C at 760 mmHg | [2] |

| Density | 0.867 g/cm³ | [2] |

| Flash Point | 95.1 °C | [2] |

| Vapor Pressure | 0.0691 mmHg at 25 °C | [2] |

| logP (o/w) | 4.6 (Predicted) | [1][3] |

| Water Solubility | Very low (estimated at 13.52 mg/L at 25°C) | [4] |

| Solubility | Soluble in alcohol and other organic solvents | [4] |

The high LogP value indicates strong lipophilicity, making it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). Its low vapor pressure and high flash point contribute to its stability and safety in handling and formulation processes.

Synthesis and Manufacturing

The primary industrial synthesis route for 2-ethylhexyl 2,2-dimethylpropanoate is the Fischer-Speier esterification of 2-ethylhexanol with 2,2-dimethylpropanoic acid, typically using a strong acid catalyst.

Reaction Principle

The esterification is a reversible condensation reaction. To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture, in accordance with Le Châtelier's principle. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing high-purity 2-ethylhexyl 2,2-dimethylpropanoate.

Materials:

-

2-Ethylhexanol (1.0 eq)

-

2,2-Dimethylpropanoic acid (pivalic acid) (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.02 eq, catalyst)

-

Toluene (solvent, for azeotropic water removal)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup : Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants : Charge the flask with 2-ethylhexanol (e.g., 65.1 g, 0.5 mol), 2,2-dimethylpropanoic acid (56.2 g, 0.55 mol), p-toluenesulfonic acid (1.9 g, 0.01 mol), and toluene (150 mL).

-

Rationale: A slight excess of the carboxylic acid is used to ensure complete conversion of the more valuable alcohol. p-TSA is a cost-effective and efficient acid catalyst for this transformation[5]. Toluene serves as both a solvent and an azeotroping agent to remove water.

-

-

Esterification : Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours). The theoretical amount of water for this scale is 9.0 mL.

-

Workup - Neutralization : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

100 mL of deionized water.

-

100 mL of 5% NaHCO₃ solution (repeat until effervescence ceases) to neutralize the p-TSA catalyst and remove excess pivalic acid.

-

100 mL of brine to break any emulsions and remove residual water.

-

Rationale: This aqueous workup is critical for removing the acid catalyst and unreacted starting material, which could compromise the purity and stability of the final product.

-

-

Drying and Solvent Removal : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification (Optional) : For very high purity, the crude ester can be purified by vacuum distillation.

-

Characterization : Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of 2-ethylhexyl 2,2-dimethylpropanoate.

Applications in Pharmaceutical Sciences

The unique combination of branched-chain structure, high lipophilicity, and low viscosity makes 2-ethylhexyl 2,2-dimethylpropanoate a valuable excipient in pharmaceutical, particularly in topical and transdermal drug delivery systems.

-

Emollient : In creams, lotions, and ointments, it acts as an emollient, providing a light, non-greasy feel and improving the spreadability of the formulation on the skin[1][6]. The branched structure prevents the close packing of molecules that can lead to a waxy or heavy texture, a common issue with linear esters like hexyl pivalate[4].

-

Solvent for APIs : Its non-polar nature makes it an effective solvent for lipophilic APIs, enhancing their solubility and promoting uniform distribution within a semi-solid base. This is crucial for ensuring consistent dosing and bioavailability in topical products.

-

Viscosity Modifier : It can be used to reduce the viscosity of thick formulations, improving their flow properties and making them easier to dispense and apply.

-

Plasticizer : While less common in pharmaceuticals, in other industries, related 2-ethylhexyl esters are used as plasticizers for polymers, for example in flexible PVC food film[7]. This property can be relevant in the development of certain polymer-based drug delivery systems like patches or films.

The rationale for its selection over other esters often lies in its superior sensory profile (light feel), excellent chemical stability due to the sterically hindered ester group, and favorable safety profile.

Safety and Toxicological Profile

For any excipient, a thorough understanding of its safety is paramount for drug development professionals.

-

General Toxicity : 2-Ethylhexyl esters of fatty acids are generally considered to have low acute oral and dermal toxicity[8].

-

Irritation and Sensitization : Based on data for structurally similar esters like 2-ethylhexyl palmitate, the compound is not expected to be a skin or eye irritant, nor a skin sensitizer under normal use conditions[9][10].

-

GHS Classification : According to depositor-supplied information to the European Chemicals Agency (ECHA), the substance does not meet the criteria for GHS hazard classification[1].

-

Metabolism : A key consideration for 2-ethylhexyl esters is their potential for hydrolysis in the body to 2-ethylhexanol (2-EH) and the corresponding carboxylic acid. 2-EH itself has been reported to cause developmental toxicity in animal studies at certain doses[8]. Therefore, risk assessments must consider the potential systemic exposure to this metabolite, especially in formulations designed for high absorption or long-term use[8].

It is essential for formulators to consult the latest Material Safety Data Sheet (MSDS) and regulatory assessments when incorporating this excipient into a drug product.

Conclusion

2-Ethylhexyl 2,2-dimethylpropanoate is a well-defined chemical entity with a valuable profile for pharmaceutical applications. Its IUPAC name is unambiguous, and its physicochemical properties—stemming directly from its branched and sterically hindered structure—make it an excellent emollient and specialty solvent. The synthesis via Fischer esterification is a robust and scalable process. For drug development professionals, its primary utility lies in optimizing the aesthetics, stability, and API solubility of topical formulations. While it possesses a favorable safety profile, a scientific approach requires consideration of its hydrolysis products in comprehensive risk assessments. This guide provides the foundational knowledge necessary for the informed evaluation and application of this versatile excipient.

References

-

Daneshfar, A., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Available at: [Link]

-

(2011). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C13H26O2). PubChemLite. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexylal. Carl ROTH. Available at: [Link]

- Google Patents. (2011). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate. Google Patents.

-

PubMed. (2024). The role of di-(2-ethylhexyl) phthalate in cancer initiation and progression: Mechanisms and health implications. PubMed. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-ethylhexyl palmitate. Chemos GmbH & Co.KG. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, hexyl ester. NIST WebBook. Available at: [Link]

-

SIELC Technologies. (2018). 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate. SIELC Technologies. Available at: [Link]

-

NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. PubChem. Available at: [Link]

-

The Good Scents Company. (n.d.). hexyl pivalate. The Good Scents Company. Available at: [Link]

-

NCBI Bookshelf. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

- Google Patents. (2017). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester. Google Patents.

-

LookChem. (n.d.). This compound. LookChem. Available at: [Link]

-

Chemspace. (n.d.). 2-ethylhexyl decanoate. Chemspace. Available at: [Link]

Sources

- 1. This compound | C13H26O2 | CID 85992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. PubChemLite - this compound (C13H26O2) [pubchemlite.lcsb.uni.lu]

- 4. hexyl pivalate, 5434-57-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. chemos.de [chemos.de]

- 10. spectrumchemical.com [spectrumchemical.com]

Introduction: Understanding 2-Ethylhexyl Pivalate

This compound (CAS No. 16387-18-1), also known as 2-ethylhexyl 2,2-dimethylpropanoate, is a branched-chain ester characterized by its bulky pivaloyl group and a 2-ethylhexyl alcohol moiety.[1] This unique structure imparts a combination of properties including excellent hydrolytic and thermal stability, low volatility, and good solubility in non-polar media. While its primary commercial application is as an emollient in the cosmetics industry, these same physicochemical characteristics make it a molecule of interest for various scientific research applications.[1] This guide will provide an in-depth exploration of its established and potential uses in a research context, moving beyond its role in personal care to its application in polymer science, lubrication technology, and as a subject of synthetic chemistry research.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for its application in research.

| Property | Value |

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.35 g/mol |

| CAS Number | 16387-18-1 |

| Appearance | Colorless liquid |

| Boiling Point | 229.6 °C at 760 mmHg |

| Density | 0.867 g/cm³ |

| LogP | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

(Data sourced from PubChem CID 85992)[1]

The absence of hydrogen bond donors and the sterically hindered ester group contribute to its stability and non-polar nature.

Core Research Application: Polymer Science and Coatings

A significant, though not widely documented, research application for this compound is as a coalescing agent in the development of waterborne coatings. Coalescing agents are high-boiling point solvents that temporarily plasticize polymer latex particles, enabling them to fuse into a continuous film as the water evaporates.

The Causality Behind Its Use as a Coalescing Agent

The efficacy of a coalescing agent is dependent on its ability to effectively lower the minimum film formation temperature (MFFT) of a latex formulation without contributing significantly to volatile organic compounds (VOCs). This compound is a strong candidate for research in this area due to:

-

Low Volatility: Its high boiling point ensures it remains in the film long enough to facilitate coalescence but can be driven off under specific curing conditions if required.

-

Excellent Solvency: Its ester structure provides good solvency for a range of acrylic and vinyl-acrylic polymer binders used in latex paints.

-

Hydrolytic Stability: The bulky pivaloyl group protects the ester linkage from hydrolysis, which is a critical attribute in aqueous formulations, especially those with alkaline pH.

Research in this area often involves comparing the performance of novel coalescing agents like this compound against industry standards.[2][3]

Experimental Workflow: Evaluation of this compound as a Coalescing Agent

Below is a generalized protocol for assessing the performance of this compound in a latex paint formulation.

Caption: Workflow for evaluating a novel coalescing agent.

-

Latex Selection: Choose a commercially available or synthesized acrylic or styrene-acrylic latex polymer with a known MFFT.

-

Formulation: Prepare a base paint formulation consisting of the latex, pigments (e.g., TiO2), and other additives (thickeners, dispersants).

-

Coalescent Addition: Create several batches of the paint, adding varying concentrations of this compound (e.g., 2%, 4%, 6% by weight of polymer solids). A control batch with a standard coalescent and one with no coalescent should also be prepared.

-

MFFT Determination: Use a MFFT bar to determine the minimum temperature at which each formulation forms a continuous film. The reduction in MFFT is a primary measure of coalescent efficiency.

-

Film Application and Curing: Apply the formulated paints to standardized substrates (e.g., glass or steel panels) at a controlled thickness. Allow the films to cure under controlled temperature and humidity.

-

Performance Testing: After curing, evaluate the films for key properties:

-

Hardness: Pendulum or micro-indentation hardness tests.

-

Flexibility: Mandrel bend test.

-

Gloss: Measurement with a gloss meter at various angles.

-

Water Resistance: Spot or immersion tests.

-

-

VOC Analysis: Determine the VOC content of the wet paint using EPA Method 24 or similar standard protocols.

Potential Research Application: Lubrication and Functional Fluids

The structural similarity of this compound to other 2-ethylhexyl esters that have been successfully researched as base oils for lubricants and drilling fluids suggests its potential in this field.[4]

Rationale for Investigation in Lubricants:

-

Thermal and Oxidative Stability: The branched structure of both the pivaloyl and 2-ethylhexyl groups can impart good thermal and oxidative stability, which is critical for lubricant performance.

-

Viscosity Index: As an ester, it is likely to have a favorable viscosity index, meaning its viscosity changes less with temperature compared to mineral oils.

-

Low Pour Point: The branching generally leads to a low pour point, making it suitable for low-temperature applications.

Research in this area would involve synthesizing this compound and blending it with additive packages to create novel lubricant formulations. These would then be tested for their tribological properties (friction and wear), viscosity, and stability under various conditions.

Research Focus: Advanced Organic Synthesis

The synthesis of this compound itself is a relevant area of scientific inquiry, particularly in the field of green chemistry and biocatalysis.

Enzymatic Synthesis of 2-Ethylhexyl Esters

The synthesis of similar esters, such as 2-ethylhexyl palmitate, has been achieved using immobilized lipases.[5] This approach offers several advantages over traditional acid-catalyzed esterification, including milder reaction conditions, higher selectivity, and easier product purification. A similar enzymatic route could be explored for this compound.

Caption: Enzymatic synthesis of this compound.

-

Reactant Preparation: Dissolve equimolar amounts of pivalic acid and 2-ethylhexanol in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 5-10% of the total reactant weight.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a set period (e.g., 24-48 hours).

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of reactants to the ester product.

-

Product Isolation: After the reaction reaches completion, filter to remove the immobilized enzyme (which can be washed and reused). The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation.

Conclusion

While this compound is not a widely studied compound in academic literature, its chemical properties strongly suggest its potential as a valuable tool in several research domains. Its most promising and directly analogous application lies in the field of polymer and coatings science as a low-VOC coalescing agent. Furthermore, its structural characteristics make it a compelling candidate for investigation in the development of high-performance lubricants. The synthesis of this compound, particularly through environmentally benign enzymatic routes, also presents a fertile ground for research in green chemistry and biocatalysis. This guide has aimed to provide a comprehensive overview of these applications, grounding them in the fundamental chemistry of the molecule and providing actionable experimental frameworks for researchers and drug development professionals.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis and Optimization of 2-ethylhexyl Ester as Base Oil for Drilling Fluid Formulation. ResearchGate. [Link]

-

Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification. Grasas y Aceites. [Link]

-

Synthesis of 2-Ethylhexyl Palmitate Catalyzed by Enzyme Under Microwave. PubMed. [Link]

-

Advances in Low-VOC Coalescent Technology. PCI Magazine. [Link]

-

Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. American Coatings Association. [Link]

Sources

Methodological & Application

Application Note: Enzymatic Synthesis of 2-Ethylhexyl Pivalate Using Immobilized Lipase

Introduction: The Case for Greener Ester Synthesis

2-Ethylhexyl pivalate (CAS 16387-18-1) is a branched-chain ester valued for its properties as an emollient in cosmetic and personal care formulations.[1] Traditionally synthesized through chemical catalysis, this process often requires high temperatures, harsh acidic or basic catalysts, and can lead to unwanted byproducts and significant energy consumption.

Biocatalysis, particularly using lipases, presents a compelling green alternative.[2] Lipase-catalyzed esterification offers numerous advantages:

-

High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing byproduct formation.

-

Mild Reaction Conditions: Reactions typically proceed at lower temperatures (40-70°C) and atmospheric pressure, reducing energy costs and thermal degradation of substrates.[3]

-

Environmental Sustainability: The process avoids corrosive catalysts, reduces waste streams, and enhances the overall sustainability profile.[4]

-

Simplified Downstream Processing: The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, streamlining product purification.[4][5]

This application note details a robust protocol for synthesizing this compound via direct esterification of pivalic acid and 2-ethylhexanol, catalyzed by an immobilized lipase.

The Biocatalyst: Immobilized Lipase and Its Mechanism

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity is reversed to favor synthesis reactions like esterification and transesterification.[6]

Why Immobilization is Key

Using lipases in an immobilized form, where the enzyme is physically confined or bonded to an inert support matrix (e.g., macroporous acrylic resin), is crucial for industrial applications.[6][7] Immobilization enhances enzyme stability against thermal and chemical denaturation, prevents enzyme aggregation, and, most importantly, allows for simple recovery by filtration and repeated use over multiple batches, which is vital for process economy.[4][8] Novozym® 435, an immobilized lipase B from Candida antarctica (CALB), is a highly effective and commonly used biocatalyst for ester synthesis due to its broad substrate specificity and high stability.[9][10]

The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed esterification of an acid and an alcohol follows a Ping-Pong Bi-Bi kinetic mechanism.[11][12] This is a two-step process:

-

Acylation: The carboxylic acid (pivalic acid) binds to the lipase's active site. A nucleophilic attack by the serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate. This resolves into an acyl-enzyme complex, releasing a molecule of water.[12]

-

Alcoholysis: The alcohol (2-ethylhexanol) binds to the acyl-enzyme complex. It performs a nucleophilic attack on the acyl group, forming a second tetrahedral intermediate. This collapses, releasing the ester (this compound) and regenerating the free enzyme for the next catalytic cycle.[12]

Optimizing Reaction Parameters: A Causal Approach

Achieving high conversion rates efficiently depends on the careful control of several interconnected parameters. The rationale behind optimizing each is critical for developing a robust process.

| Parameter | Recommended Range | Rationale & Scientific Insight |

| Enzyme Selection | Immobilized Lipase (e.g., Novozym® 435, Lipozyme® TL IM) | Immobilized enzymes offer superior stability, reusability, and ease of separation.[4][6] Candida antarctica lipase B (Novozym® 435) is well-documented for its high efficiency in synthesizing sterically hindered esters.[10][13] |

| Temperature | 50 - 70°C | Causality: Increasing temperature enhances the reaction rate by increasing molecular kinetic energy. However, excessive heat (>70-80°C) can lead to thermal denaturation and irreversible deactivation of the lipase.[10][14] The optimal temperature is a trade-off between reaction velocity and enzyme stability. |

| Substrate Molar Ratio | 1:1 to 1:1.2 (Acid:Alcohol) | Causality: While a 1:1 stoichiometric ratio is theoretical, a slight excess of the alcohol (2-ethylhexanol) can help shift the reaction equilibrium towards the product side.[10] However, a large excess of alcohol can sometimes inhibit lipase activity.[9] Operating in a solvent-free system makes molar ratio a critical control point. |

| Enzyme Loading | 1 - 5% (w/w of total substrates) | Causality: Higher enzyme concentration provides more active sites, leading to a faster initial reaction rate. Beyond a certain point (~5-10%), the rate increase becomes non-linear due to substrate mass transfer limitations, and the process becomes less cost-effective. A loading of ~2% is often a good starting point.[15][16] |

| Water Content/Removal | < 0.5% (or continuous removal) | Causality: Water is a product of the esterification reaction. Its accumulation can drive the equilibrium backward, favoring hydrolysis of the ester and reducing the final yield.[11][17] In a solvent-free system, removing water via vacuum, nitrogen sparging, or the addition of molecular sieves is crucial for achieving high conversions (>95%).[17] |

| Agitation Speed | 150 - 250 RPM | Causality: Adequate mixing is essential to overcome external mass transfer limitations, ensuring substrates have access to the enzyme's active sites, particularly with immobilized catalysts. Insufficient agitation can lead to lower reaction rates. |

Detailed Application Protocol

This protocol describes the synthesis of this compound in a solvent-free system, which is preferred for its higher product concentration and reduced environmental impact.[10]

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| Pivalic Acid (≥99%) | Reagent | Sigma-Aldrich | Solid at room temp. |

| 2-Ethylhexanol (≥99%) | Reagent | Alfa Aesar | Liquid |

| Novozym® 435 (Immobilized CALB) | Biocatalyst | Novozymes | Store at 4°C. |

| Molecular Sieves (3 Å) | Anhydrous | MilliporeSigma | Activated before use. |

| n-Hexane | HPLC Grade | Fisher Scientific | For analysis. |

| Sodium Hydroxide (0.1 M) | Volumetric | VWR | For titration. |

| Phenolphthalein | Indicator | - | For titration. |

Experimental Workflow Diagram

Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 250 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a vacuum connection, add pivalic acid (e.g., 51.07 g, 0.5 mol) and 2-ethylhexanol (e.g., 71.63 g, 0.55 mol, 1.1 molar equivalents).

-

Homogenization: Begin stirring at 200 RPM and heat the mixture to 60°C using a circulating water bath. Pivalic acid will melt and form a homogenous liquid with the alcohol.

-

Catalyst Addition: Once the temperature is stable at 60°C, add the immobilized lipase, Novozym® 435 (e.g., 2.45 g, ~2% of total substrate weight). To aid in water removal, add pre-activated 3 Å molecular sieves (e.g., 12 g, ~10% of substrate weight).

-

Reaction Incubation: Apply a gentle vacuum (~200 mbar) to the reactor headspace to facilitate the continuous removal of the water byproduct. Let the reaction proceed for 4-8 hours at 60°C with constant stirring.

-

Monitoring the Reaction: Periodically (e.g., every hour), take a small aliquot (~0.1 mL) of the reaction mixture. Dissolve it in 10 mL of a suitable solvent (e.g., ethanol or acetone) and titrate the remaining acid content with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The conversion is calculated based on the decrease in acidity. Alternatively, analyze the sample by Gas Chromatography (GC).

-

Reaction Completion: The reaction is considered complete when the conversion reaches a plateau, typically >95%.

Downstream Processing and Purification

Efficient recovery of the product is a key step in the overall process.[5]

-

Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. The immobilized enzyme and molecular sieves can be easily recovered by simple vacuum filtration. They should be washed with a non-polar solvent like hexane, dried, and can be stored for reuse in subsequent batches.

-

Removal of Unreacted Substrates: The crude product may contain unreacted 2-ethylhexanol and trace amounts of pivalic acid.

-

Wash the filtrate with a 5% (w/v) sodium bicarbonate solution to neutralize and remove any residual pivalic acid.

-

Follow with a wash using deionized water to remove any remaining salts.

-

-

Final Product: The organic layer containing the this compound is then dried over anhydrous sodium sulfate. The final pure product can be obtained after removing any residual alcohol under reduced pressure using a rotary evaporator.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion Rate (<80%) | 1. Insufficient water removal. 2. Enzyme deactivation (temperature too high). 3. Poor mass transfer (inadequate stirring). | 1. Ensure vacuum is stable or use fresh molecular sieves. 2. Verify reaction temperature; consider a lower temp (e.g., 55°C).[15] 3. Increase agitation speed to 250 RPM. |

| Reaction Stalls Prematurely | 1. Equilibrium has been reached due to water accumulation. 2. Substrate inhibition. | 1. Improve water removal efficiency. 2. Check substrate molar ratio; avoid large excess of either reactant. |

| Enzyme Loses Activity After Reuse | 1. Inadequate washing after previous use (product/substrate fouling). 2. Mechanical damage to the support. 3. Denaturation during storage. | 1. Wash the recovered enzyme thoroughly with a solvent like hexane before drying. 2. Avoid excessively high stirring speeds that could fracture the beads. 3. Store the dried enzyme at 4°C in a sealed container. |

Conclusion

The enzymatic synthesis of this compound using immobilized lipase is a highly efficient, sustainable, and powerful alternative to conventional chemical methods. By carefully controlling key parameters such as temperature, substrate ratio, and water removal, researchers can achieve high conversion rates and yields. The use of an immobilized biocatalyst like Novozym® 435 not only simplifies the process but also aligns with the principles of green chemistry, making it an attractive method for the industrial production of high-purity esters for the cosmetic and pharmaceutical industries.

References

-

Lee, J. H., et al. (2022). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. Biochemical Engineering Journal, 177, 108261. [Link]

-

ResearchGate. (n.d.). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature | Request PDF. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of 2-ethylhexyl palmitate by lipase immobilized on fabric membranes in the batch reactor | Request PDF. Retrieved January 24, 2026, from [Link]

-

Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol | Request PDF. Retrieved January 24, 2026, from [Link]

-

Kim, I. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 974. [Link]

- Google Patents. (n.d.). US20090181439A1 - Process for enzymatically preparing carboxylic esters.

-

Daneshfar, A., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 37(1), 26-31. [Link]

-

Springer. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Retrieved January 24, 2026, from [Link]

-

MDPI. (2017). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. Retrieved January 24, 2026, from [Link]

-

Sánchez, D. A., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2020. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (1999). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Retrieved January 24, 2026, from [Link]

-

PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved January 24, 2026, from [Link]

-

In-cosmetics.com. (n.d.). 2-Ethylhexyl Palmitate for Cosmetics. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic and Thermodynamic Study of 2-Ethylhexyl Oleate Synthesis Catalyzed by Candida antarctica Lipase Immobilized on a Magnetic Hybrid Support | Request PDF. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Retrieved January 24, 2026, from [Link]

-

Ataman Kimya. (n.d.). DEHYLUB 4018 2-ETHYLHEXYL PALMITATE. Retrieved January 24, 2026, from [Link]

-

Malcata, F. X., et al. (1998). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Brazilian Journal of Chemical Engineering, 15(4). [Link]

-

SpringerLink. (1994). Lipase-catalyzed transesterification of rapeseed oil and 2-ethyl-1-hexanol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of a series of alkyl esters using novozyme 435 in a packed-bed, miniaturized, continuous flow reactor | Request PDF. Retrieved January 24, 2026, from [Link]

-

Academia.edu. (n.d.). Methods for the immobilization of lipases and their use for ester synthesis. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). Retrieved January 24, 2026, from [Link]

-

Miller, C., et al. (1988). Characteristics of an immobilized lipase for the commercial synthesis of esters. Journal of the American Oil Chemists' Society, 65(6), 927–931. [Link]

-

MDPI. (2020). Lipase-Catalysed In Situ Transesterification of Waste Rapeseed Oil to Produce Diesel-Biodiesel Blends. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Exploring Downstream Processing Strategies for Active Pharmaceutical Ingredients (APIs) Derived from Industrial Fermentation. Retrieved January 24, 2026, from [Link]

-

NICNAS. (2014). 2-Propenoic acid, 2-ethylhexyl ester: Human health tier II assessment. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. Retrieved January 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). hexyl pivalate, 5434-57-1. Retrieved January 24, 2026, from [Link]

-

NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | C13H26O2 | CID 85992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]

- 3. US20090181439A1 - Process for enzymatically preparing carboxylic esters - Google Patents [patents.google.com]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Characteristics of an immobilized lipase for the commercial synthesis of esters / Journal of the American Oil Chemists' Society, 1988 [sci-hub.jp]

- 7. (PDF) Methods for the immobilization of lipases and their use for ester synthesis [academia.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pure.korea.ac.kr [pure.korea.ac.kr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of 2-Ethylhexyl Pivalate

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2-Ethylhexyl Pivalate

This compound, the ester of 2-ethylhexanol and pivalic acid, is a chemical entity with growing interest in various industrial applications, including its use as a fragrance ingredient, a plasticizer, and in the synthesis of other organic compounds.[1][2] Its physicochemical properties, such as a relatively high boiling point and low vapor pressure, necessitate robust and sensitive analytical methods for its precise quantification in diverse matrices.[2] This is particularly critical in contexts such as quality control, stability testing of formulations, and regulatory compliance.

This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), and discuss the critical aspects of method validation to ensure data integrity and reliability.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.

| Property | Value | Source |

| Molecular Formula | C13H26O2 | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| Boiling Point | 229.6 °C at 760 mmHg | [2] |

| Flash Point | 95.1 °C | [2] |

| LogP (o/w) | 3.79 - 4.6 | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [3] |

The notable lipophilicity (high LogP) and volatility of this compound suggest that Gas Chromatography (GC) is a highly suitable primary analytical technique. High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or confirmatory method, particularly for less volatile matrices or when thermal degradation is a concern.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it the gold standard for the quantification of volatile and semi-volatile organic compounds like this compound. The mass spectrometer provides definitive identification, which is crucial for unambiguous analysis in complex matrices.

Protocol: GC-MS Quantification of this compound

This protocol is designed as a starting point and should be optimized and validated for your specific application and matrix.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The high LogP of this compound makes it amenable to extraction from aqueous matrices using a non-polar organic solvent.

-

Rationale: LLE isolates the analyte from non-volatile matrix components and pre-concentrates it, thereby enhancing sensitivity. Hexane is a common and effective solvent for such extractions.[4][5]

-

Procedure:

-

To 10 mL of the aqueous sample, add 10 mL of n-hexane in a separatory funnel.[4]

-

If an internal standard is used, spike the sample with a known amount of a suitable compound (e.g., dimethyl phthalate) before extraction.[6]

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Collect the upper organic (n-hexane) layer.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL. This pre-concentration step significantly improves the limit of detection.[5]

-

2. GC-MS Instrumentation and Conditions

-

Rationale: A non-polar capillary column is ideal for separating compounds based on their boiling points. The use of hydrogen as a carrier gas is a cost-effective and efficient alternative to helium.[7] Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte.[8]

| Parameter | Recommended Setting |

| GC System | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5975C MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Hydrogen or Helium, constant flow mode (1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 103 - requires experimental confirmation). |

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in n-hexane covering the expected concentration range of the samples (e.g., 0.05 to 5 µg/mL).[7]

-

Analyze the standards using the established GC-MS method.

-

Construct a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

-

The concentration of this compound in the prepared samples can then be determined from this calibration curve.

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

For matrices that are not amenable to GC analysis or as a confirmatory technique, a reversed-phase HPLC method with UV detection can be developed.

Protocol: HPLC-UV Quantification of this compound

1. Sample Preparation

-

For liquid samples: A simple dilution with the mobile phase may be sufficient. If the matrix is complex, a liquid-liquid extraction as described for the GC-MS method can be employed, followed by solvent exchange into the mobile phase.[4][9]

-

For solid samples: Sonication-assisted extraction with a suitable organic solvent (e.g., acetonitrile) followed by filtration is a common approach.[9]

-

All samples should be filtered through a 0.2 µm syringe filter before injection to protect the HPLC system.[10]

2. HPLC Instrumentation and Conditions

-

Rationale: A C18 column is a versatile choice for the separation of non-polar to moderately polar compounds. An isocratic mobile phase of acetonitrile and water provides a good balance of resolution and analysis time for lipophilic compounds. UV detection is suitable as the ester functional group exhibits some absorbance in the lower UV range.[4]

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent with UV detector |

| Column | C18 column (e.g., 250 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm (This should be optimized by running a UV scan of a this compound standard)[4] |

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Analyze the standards using the established HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of this compound in the prepared samples from the calibration curve.

HPLC-UV Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation: Ensuring Data Integrity

A rigorous validation of the chosen analytical method is mandatory to ensure that the generated data is accurate, precise, and reliable.[11][12] The key validation parameters are summarized below, with typical acceptance criteria provided for guidance.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration for an assay.[11] |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples.[11] |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or column temperature. |

Conclusion

The quantification of this compound can be reliably achieved using either GC-MS or HPLC-UV. The choice of the primary method will depend on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is recommended for its superior selectivity and sensitivity, especially for trace-level analysis. HPLC-UV provides a robust and accessible alternative. Irrespective of the chosen method, a comprehensive validation is essential to ensure that the analytical data is fit for its intended purpose, meeting the rigorous standards of scientific research and regulatory scrutiny.

References

-

Gkountanas, E.; Gaganis, V.; Gkagkavouzis, K.; Dimitriou-Christidis, P.; Nenadis, N. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molbank2023 , 2023, M1602. [Link]

-

ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

-

Illinois State Academy of Science. Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]

-

SciSpace. Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). [Link]

-

Eagle Scholar. Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. [Link]

-

PubMed Central. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. [Link]

-

Shimadzu. Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. [Link]

-

ResearchGate. (PDF) Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. [Link]

-

LookChem. This compound. [Link]

-

PubMed. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. [Link]

-

ResearchGate. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. [Link]

-

ResearchGate. Analysis of di-2-ethylhexyl maleate by gas chromatography. [Link]

-

Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

-

The Good Scents Company. hexyl pivalate. [Link]

-

Trends in Analytical Chemistry. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

-

Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

Sources

- 1. This compound | C13H26O2 | CID 85992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. hexyl pivalate, 5434-57-1 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 12. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols for Formulating Cosmetic Emulsions with 2-Ethylhexyl Pivalate

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the effective utilization of 2-Ethylhexyl pivalate in cosmetic emulsions. It details the physicochemical properties, functional benefits, and formulation strategies for this versatile emollient. Included are detailed laboratory protocols for creating, testing, and evaluating stable and aesthetically pleasing oil-in-water (O/W) emulsions, underpinned by scientific principles and practical insights to accelerate product development.

Introduction to this compound: A Modern Emollient

This compound is a branched-chain ester prized in the cosmetic industry for its unique sensory profile and excellent formulation compatibility. Unlike traditional heavy oils, it delivers emollience with a remarkably light, non-greasy, and silky after-feel, making it a preferred choice for sophisticated skin and sun care formulations.

Its primary function is as an emollient and skin-conditioning agent.[1] Emollients work by forming a thin, semi-occlusive film on the skin's surface, which lubricates, softens, and smooths the skin while reducing transepidermal water loss (TEWL).[2] The branched structure of this compound contributes to its low viscosity and good spreadability, enhancing the application experience of the final product.

1.1 Chemical Identity and Properties

-

INCI Name: ETHYLHEXYL PIVALATE

-

CAS Number: 16387-18-1[1]

-

Chemical Name: 2-ethylhexyl 2,2-dimethylpropanoate[1]

-

Molecular Formula: C₁₃H₂₆O₂[1]

-

Molecular Weight: 214.34 g/mol [1]

The key physicochemical properties of this compound are summarized in the table below, which dictates its behavior in formulations.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Faintly fatty | [3] |

| Boiling Point | 229.6 °C at 760 mmHg | [4] |

| Density | 0.867 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in oils | [5] |

| LogP (o/w) | ~4.6 | [1][4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

1.2 Safety and Regulatory Profile

This compound is generally considered safe for use in cosmetic applications. According to data submitted to the European Chemicals Agency (ECHA), it is not classified as a hazardous substance.[1] As with all cosmetic ingredients, formulators must adhere to regional regulations and conduct appropriate safety assessments for the final product. It is important to note that while the ester itself is well-tolerated, its hydrolysis could yield 2-ethylhexanol (2-EH). However, under typical cosmetic use conditions and concentrations, the risk is considered low.[6]

The Role of this compound in Emulsion Systems

An emulsion is a dispersion of two immiscible liquids, typically oil and water, stabilized by an emulsifying agent. This compound is incorporated into the oil phase of an emulsion, where it serves multiple critical functions beyond basic emollience.

-

Sensory Modification: It significantly lightens the feel of heavier oils, butters, and waxes, transforming greasy textures into elegant, fast-absorbing creams and lotions.

-

Solvency: Its ester structure makes it an effective solvent for oil-soluble active ingredients, such as UV filters (e.g., Avobenzone), vitamins, and certain botanical extracts, ensuring their uniform distribution within the formulation.[3][7]

-

Pigment Wetting: In color cosmetics, it can act as a pigment wetting agent, improving the dispersion and color development of iron oxides and other pigments.[2][3]

-

Enhanced Spreadability: Its low viscosity and surface tension reduce drag during application, allowing for smooth and even coverage on the skin.

Below is a conceptual diagram of an Oil-in-Water (O/W) emulsion, illustrating the position of this compound.

4.1.4 Step-by-Step Procedure

-

Phase A Preparation: In the main beaker, combine Deionized Water, Glycerin, and Disodium EDTA. Begin moderate propeller mixing. Slowly sprinkle in the Xanthan Gum to avoid clumping. Heat to 75-80°C.

-

Phase B Preparation: In a separate beaker, combine Ethylhexyl Pivalate, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and Dimethicone. Heat to 75-80°C while mixing until all solids are melted and the phase is uniform.

-

Emulsification: Slowly add the hot Phase B to the hot Phase A under vigorous mixing. For best results, use a homogenizer for 2-5 minutes to create fine, uniform oil droplets.

-

Cooling: Remove the batch from heat and switch to a slower sweep or propeller mixer. Allow the emulsion to cool.

-

Cool-Down Phase: Once the temperature of the batch is below 40°C, add the Phase C ingredients (preservative, fragrance).

-

Finalization: Continue mixing for another 10-15 minutes until the batch is completely uniform. Check the final pH and adjust if necessary. Transfer to appropriate containers for stability testing.

4.2 Protocol 2: Emulsion Stability Testing

Stability testing is crucial to ensure the product maintains its physical and chemical integrity throughout its shelf life. [8][9] 4.2.1 Accelerated Stability Testing

-

High Temperature: Store samples at 40°C and 45°C for a period of 4, 8, and 12 weeks.

-

Freeze-Thaw Cycles: Subject samples to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C. [10]This tests the emulsion's resilience to temperature extremes during shipping and storage.

4.2.2 Centrifugation Test

This is a rapid method to predict creaming or coalescence. [10][11]1. Place 10-15g of the emulsion into a centrifuge tube. 2. If desired, pre-heat the sample to 50°C to reduce viscosity. 3. Centrifuge at 3000 rpm for 30 minutes. 4. Examine the sample for any signs of oil or water separation at the top or bottom. A stable emulsion will show no separation.

4.3 Protocol 3: Sensory Panel Evaluation

Sensory analysis provides objective data on the user experience. [12][13][14]A trained panel should evaluate the product based on key attributes.

4.3.1 Evaluation Scorecard

| Attribute | 1 (Very Low) | 2 | 3 (Moderate) | 4 | 5 (Very High) | Comments |

| Spreadability | Drags | Spreads Easily | Very Slippery | |||

| Absorbency (Rub-out) | Sits on skin | Absorbs well | Vanishes instantly | |||

| Oiliness / Greasiness | Not Oily | Slightly Oily | Very Greasy | |||

| Tackiness (After-feel) | Not Tacky | Slightly Tacky | Very Tacky | |||

| Softness (After-feel) | Rough | Soft | Velvety |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Separation | - Incorrect emulsifier (wrong HLB) or insufficient amount.- Homogenization speed/time was inadequate.- Incompatible oil phase components. | - Re-evaluate the required HLB of the oil phase and adjust the emulsifier system.- Increase homogenization energy (higher speed or longer time).- Review oil phase polarity and compatibility. |

| Grainy Texture | - Crystallization of high-melting-point lipids (e.g., fatty alcohols).- Incomplete dissolution of solids. | - Ensure all oil phase ingredients are fully melted before emulsification.- Optimize the cooling rate; sometimes a slower, controlled cool-down helps. |

| Viscosity Too Low/High | - Incorrect level of thickeners (aqueous or oil-phase).- Phase ratio is off. | - Adjust the concentration of Xanthan Gum (water phase) or Cetearyl Alcohol (oil phase).- Verify the oil-to-water ratio. |

Conclusion

This compound is a high-performance emollient that enables the development of cosmetic emulsions with superior sensory characteristics. Its light, non-greasy feel, excellent solvency, and broad compatibility make it an invaluable tool for formulators aiming to create elegant and effective skin care, sun care, and color cosmetic products. By understanding its properties and following systematic formulation and testing protocols, scientists can leverage this ingredient to meet the sophisticated demands of today's consumers.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

The Good Scents Company. (n.d.). hexyl pivalate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). [Link]

-

De Navarre, M. G. (n.d.). Formulating Cosmetic Emulsions: A Beginner's Guide. [Link]

-

Inno Pharmachem. (n.d.). The Importance of 2-Ethylhexyl Palmitate in Modern Cosmetic Formulations. [Link]

-

UL Prospector. (2025). Ethylhexyl Palmitate by MakingCosmetics Inc.[Link]

-

ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]

-

MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]

-

Colipa-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. [Link]

-

MuttuLab. (2025). The Sensory Cascade of Emollients. [Link]

-

Bay House Ingredients. (2026). Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. [Link]

-

PubMed. (n.d.). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. [Link]

-

TSAR. (n.d.). Analysis of cosmetic creams - stability tests. [Link]

-

Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. [Link]

Sources

- 1. This compound | C13H26O2 | CID 85992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. specialchem.com [specialchem.com]

- 4. lookchem.com [lookchem.com]

- 5. hexyl pivalate, 5434-57-1 [thegoodscentscompany.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 8. researchgate.net [researchgate.net]

- 9. ulprospector.com [ulprospector.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. cheops-tsar.de [cheops-tsar.de]

- 12. researchgate.net [researchgate.net]

- 13. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. amarrie.com [amarrie.com]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 2-Ethylhexyl Pivalate Synthesis

Welcome to the technical support center for the synthesis of 2-Ethylhexyl pivalate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this sterically hindered ester. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this esterification, empowering you to troubleshoot and optimize your experimental outcomes.

I. Understanding the Synthesis: The Fischer-Speier Esterification

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of pivalic acid with 2-ethylhexanol. This acid-catalyzed reaction is a reversible process, and its success hinges on effectively shifting the equilibrium towards the product side.[1]

Reaction Mechanism Overview

The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. Understanding this mechanism is crucial for diagnosing and resolving many common synthesis issues.

Caption: Fischer-Speier esterification mechanism.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in the synthesis of this compound is a frequent challenge, often stemming from the reaction's equilibrium nature and steric hindrance. Here’s a systematic approach to troubleshooting:

-

Incomplete Water Removal: The presence of water, a reaction by-product, can drive the equilibrium back towards the reactants, thereby reducing your ester yield.

-

Suboptimal Reactant Stoichiometry: To shift the equilibrium towards the product, an excess of one reactant is often used.

-

Solution: Increase the molar ratio of the less expensive or more easily removable reactant. For this synthesis, using a 1.5 to 2-fold excess of 2-ethylhexanol is a common strategy.

-

-

Insufficient Catalyst Activity or Loading: An inadequate amount of an inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.

-

Solution: Ensure you are using a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, at an appropriate loading (typically 1-5 mol%). For sterically hindered esters, stronger acid catalysts may be necessary.

-

-

Inadequate Reaction Temperature: The reaction temperature is a critical parameter.

-

Solution: The reaction should be conducted at the reflux temperature of the chosen solvent (e.g., toluene, approximately 110°C) to ensure a sufficient reaction rate. However, excessively high temperatures can lead to side reactions.

-

Q2: I'm observing significant by-product formation, leading to low purity. What are these impurities and how can I minimize them?

A2: The primary impurities in this synthesis are typically unreacted starting materials and by-products from side reactions.

-

Unreacted Pivalic Acid and 2-Ethylhexanol: Due to the reversible nature of the reaction, some starting materials will likely remain.

-

Solution: Drive the reaction to completion using the strategies outlined in A1. During work-up, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted pivalic acid. Excess 2-ethylhexanol can be removed during purification by distillation.

-

-

Dehydration of 2-Ethylhexanol: Under strong acidic conditions and heat, 2-ethylhexanol can undergo dehydration to form alkenes.

-

Solution: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of a strong acid catalyst.

-

-

Ether Formation: Self-condensation of 2-ethylhexanol to form di(2-ethylhexyl) ether can occur, particularly at higher temperatures.

-

Solution: Maintain careful temperature control.

-

Q3: My final product is difficult to purify. What are the best practices for obtaining high-purity this compound?

A3: Purification of this compound, a high-boiling point ester, requires careful technique.

-

Initial Work-up: After the reaction is complete, cool the mixture and wash it sequentially with water, saturated sodium bicarbonate solution (to remove acidic components), and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Fractional Distillation Under Reduced Pressure: This is the most effective method for purifying this compound.

-

Procedure: Perform fractional distillation under vacuum.[4] Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition of the ester.[4] Use a fractionating column with appropriate packing material to achieve good separation from any remaining 2-ethylhexanol and other lower-boiling impurities. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

A1: For sterically hindered esterifications like this one, strong acid catalysts are generally preferred. p-Toluenesulfonic acid (p-TSA) is a good choice as it is a solid, making it easier to handle than sulfuric acid, and it is effective in promoting the reaction.[5] Sulfuric acid is also commonly used and is a stronger acid, which can be beneficial for this sterically hindered reaction.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. When water is no longer being collected, the reaction is likely complete. For more quantitative analysis, you can take small aliquots from the reaction mixture (being careful to quench the catalyst) and analyze them by Gas Chromatography (GC) to determine the ratio of product to starting materials.

Q3: What are the expected spectral data for this compound?

A3: While specific spectral data should be confirmed with a pure standard, you can expect the following characteristic signals:

-

1H NMR: A singlet for the nine protons of the tert-butyl group, and multiplets for the protons of the 2-ethylhexyl group.

-

13C NMR: A signal for the carbonyl carbon of the ester, signals for the quaternary and methyl carbons of the tert-butyl group, and signals for the carbons of the 2-ethylhexyl group.

-

IR: A strong absorption band around 1730 cm-1 corresponding to the C=O stretch of the ester.

Q4: Can I use a different alcohol or carboxylic acid with this protocol?

A4: The general principles of this protocol (acid catalysis, water removal) are applicable to other Fischer esterifications. However, the reaction conditions (temperature, reaction time, catalyst loading) may need to be optimized depending on the steric hindrance and reactivity of the specific alcohol and carboxylic acid used.

IV. Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

-

Pivalic acid

-

2-Ethylhexanol (1.5-2.0 molar equivalents)

-

p-Toluenesulfonic acid monohydrate (1-5 mol%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add pivalic acid, 2-ethylhexanol, and toluene.

-

Add the p-toluenesulfonic acid monohydrate to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any by-products.

General GC-MS Parameters:

-